molecular formula C17H14N4O2 B14990749 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(3-hydroxyphenyl)-2,3-dihydro-1H-pyrrol-3-one

5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(3-hydroxyphenyl)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B14990749
M. Wt: 306.32 g/mol
InChI Key: REJWHAAOWSDBDD-UHFFFAOYSA-N
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Description

5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(3-hydroxyphenyl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a benzodiazole ring fused with a pyrrolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(3-hydroxyphenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Ring: Starting from an ortho-phenylenediamine derivative, cyclization with a suitable carboxylic acid or its derivative under acidic conditions.

    Formation of the Pyrrolone Ring: Condensation of the benzodiazole intermediate with a suitable α,β-unsaturated carbonyl compound, followed by cyclization.

    Amination and Hydroxylation: Introduction of the amino and hydroxy groups through selective functional group transformations.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to quinone derivatives.

    Reduction: Reduction reactions could target the benzodiazole ring or the pyrrolone ring, potentially yielding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzodiazole or pyrrolone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted benzodiazole and pyrrolone derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Investigation of its potential as an antimicrobial, antiviral, or anticancer agent.

Medicine

    Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.

Industry

    Material Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(3-hydroxyphenyl)-2,3-dihydro-1H-pyrrol-3-one would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures.

    Pyrrolone Derivatives: Compounds with similar pyrrolone structures.

Uniqueness

The uniqueness of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(3-hydroxyphenyl)-2,3-dihydro-1H-pyrrol-3-one lies in its combined benzodiazole and pyrrolone structures, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(3-hydroxyphenyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C17H14N4O2/c18-16-15(17-19-12-6-1-2-7-13(12)20-17)14(23)9-21(16)10-4-3-5-11(22)8-10/h1-8,18,22-23H,9H2,(H,19,20)

InChI Key

REJWHAAOWSDBDD-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1C2=CC(=CC=C2)O)C3=NC4=CC=CC=C4N3)O

Origin of Product

United States

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